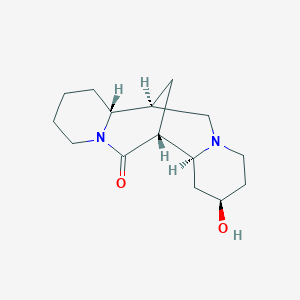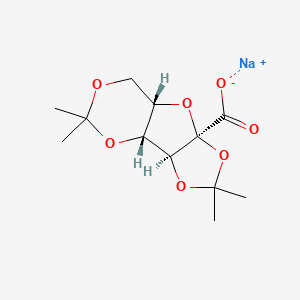
二氯异丙基磷酸钠
描述
Dikegulac sodium, also known as sodium 2,3:4,6-bis-O-(1-methylethylidene)-L-xylo-2-hexulofuranosonic acid, is a plant growth regulator primarily used in agriculture. It is known for its ability to inhibit DNA synthesis in plants, thereby suppressing apical dominance and promoting lateral branching. This compound is widely used to create bushier growth habits in plants and to inhibit fruiting and flowering .
科学研究应用
Dikegulac sodium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: In plant biology, it is used to study the effects of growth regulators on plant development and physiology.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in agricultural settings.
Industry: It is used in the production of ornamental plants, fruit trees, and other crops to control growth patterns and improve yield
作用机制
Target of Action
Dikegulac sodium primarily targets the apical meristems of plants . The apical meristems are the sites of active cell division and growth in plants, and they play a crucial role in plant development and morphology.
Mode of Action
When absorbed by a plant, dikegulac sodium is translocated to its apical meristems, where it inhibits DNA synthesis . This action suppresses the apical dominance in the plant, which is the phenomenon where the main, central stem of the plant grows more strongly than the other side stems .
Biochemical Pathways
The inhibition of DNA synthesis by dikegulac sodium affects the normal growth and development pathways in plants. It results in the suppression of apical dominance, which can stimulate lateral branching, leading to a bushier growth habit . Dikegulac sodium can also inhibit the synthesis of plastid and cytoplasmic ribosomal RNAs , which are crucial components of the protein synthesis machinery in cells.
Pharmacokinetics
It is known that the compound can be applied as a foliar spray or a trunk injection, suggesting that it can be absorbed through both the leaves and the trunk of plants . Once absorbed, it is translocated to the apical meristems .
Result of Action
The inhibition of DNA synthesis by dikegulac sodium leads to various molecular and cellular effects. It can cause the formation of yellow misshapen leaves , retard the growth of certain plants , and stimulate lateral branching . In some cases, it is used to inhibit fruiting and flowering .
Action Environment
The efficacy of dikegulac sodium can depend on several factors, including the species of the plant, the dosage of the compound, and environmental conditions . For example, the severity of phytotoxicity symptoms caused by dikegulac sodium can lessen over the growing season . Also, the compound’s effect on plant growth and the number of branches can vary with environmental conditions .
生化分析
Biochemical Properties
Dikegulac sodium plays a significant role in biochemical reactions within plants. When absorbed by the plant, it is translocated to the apical meristems, where it inhibits DNA synthesis . This inhibition is achieved through the interaction of dikegulac sodium with enzymes involved in DNA replication, such as DNA polymerases. Additionally, dikegulac sodium affects the synthesis of ribosomal RNA (rRNA) by interacting with RNA polymerases, leading to a reduction in protein synthesis . These interactions result in the suppression of apical dominance and the stimulation of lateral branching.
Cellular Effects
Dikegulac sodium exerts various effects on different types of cells and cellular processes. In actively dividing cells, it inhibits cell division by disrupting DNA synthesis . This leads to the suppression of apical dominance and promotes the growth of lateral shoots. In addition to its effects on cell division, dikegulac sodium also influences cell signaling pathways and gene expression. It has been shown to depress uridine incorporation into both plastid and cytoplasmic ribosomal RNAs, affecting the overall protein synthesis within the cell . Furthermore, dikegulac sodium can cause phytotoxicity, leading to chlorosis and stunted growth in some plant species .
Molecular Mechanism
The molecular mechanism of dikegulac sodium involves its interaction with key biomolecules within the plant cells. Upon uptake, dikegulac sodium is translocated to the apical meristems, where it inhibits DNA synthesis by binding to DNA polymerases . This inhibition prevents the replication of DNA, thereby suppressing apical dominance. Additionally, dikegulac sodium affects RNA synthesis by interacting with RNA polymerases, leading to a reduction in rRNA synthesis . This reduction in rRNA synthesis results in decreased protein synthesis, further contributing to the suppression of apical dominance and the promotion of lateral branching.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dikegulac sodium can vary over time. Initially, the application of dikegulac sodium results in the inhibition of DNA synthesis and suppression of apical dominance . Over time, the compound may degrade, leading to a gradual reduction in its inhibitory effects. Long-term studies have shown that the effects of dikegulac sodium on cellular function can persist for several weeks, with some plants exhibiting stunted growth and chlorosis . The severity of these effects may diminish over time as the compound degrades and is metabolized by the plant.
Dosage Effects in Animal Models
While dikegulac sodium is primarily used in plant studies, its effects on animal models have also been investigated. Studies have shown that the effects of dikegulac sodium vary with different dosages. At lower dosages, dikegulac sodium may have minimal effects on animal models. At higher dosages, it can cause toxic effects, including liver and kidney damage . These adverse effects highlight the importance of careful dosage control when using dikegulac sodium in experimental settings.
Metabolic Pathways
Dikegulac sodium is involved in several metabolic pathways within plants. Upon uptake, it is translocated to the apical meristems, where it inhibits DNA synthesis . The compound is then metabolized by various enzymes, including cytochrome P450 enzymes, which play a role in its degradation and detoxification . The metabolic pathways of dikegulac sodium also involve its interaction with cofactors such as NADPH, which are required for its enzymatic degradation.
Transport and Distribution
The transport and distribution of dikegulac sodium within plant cells and tissues are crucial for its effectiveness as a plant growth regulator. Upon application, dikegulac sodium is absorbed by the leaves and translocated to the apical meristems . This translocation is facilitated by the plant’s vascular system, allowing the compound to reach its target sites. Within the cells, dikegulac sodium interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments .
Subcellular Localization
Dikegulac sodium exhibits specific subcellular localization within plant cells. Upon uptake, it is translocated to the apical meristems, where it accumulates in the nucleus and inhibits DNA synthesis . The compound may also localize to other cellular compartments, such as the cytoplasm and plastids, where it affects RNA synthesis and protein production . The subcellular localization of dikegulac sodium is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
准备方法
Synthetic Routes and Reaction Conditions: Dikegulac sodium is synthesized by reacting 2-Keto-L-gulonic acid with 2,2-dimethoxypropane at an elevated temperature in the presence of a strong acid catalyst. This reaction produces an intermediate, which is then hydrolyzed with a base to yield the sodium salt of dikegulac .
Industrial Production Methods: In industrial settings, the production of dikegulac sodium involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of continuous reactors and automated systems to maintain optimal reaction conditions and to handle the intermediate and final products efficiently .
化学反应分析
Types of Reactions: Dikegulac sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
相似化合物的比较
Benzyladenine: Another plant growth regulator used to promote branching and increase shoot development.
Gibberellins: Plant hormones that promote growth and elongation of cells.
Auxins: Plant hormones that regulate various aspects of growth and development, including cell elongation and division
Uniqueness of Dikegulac Sodium: Dikegulac sodium is unique in its specific mechanism of inhibiting DNA synthesis, which directly affects apical dominance and promotes lateral branching. Unlike other growth regulators, it has a distinct mode of action that makes it particularly effective for creating bushier plants and controlling growth patterns in a wide range of plant species .
属性
IUPAC Name |
sodium;(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7.Na/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8;/h6-8H,5H2,1-4H3,(H,13,14);/q;+1/p-1/t6-,7+,8-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWVPZYHFVYXMZ-QCILGFJPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034540 | |
| Record name | Dikegulac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | Dikegulac-sodium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9447 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water solubility: 1.49X10+4 mg/L at 25 °C; vapor pressure: 1.81X10-5 mm Hg at 25 °C /Dikegulac acid/, In water, 5.90X10+5 mg/L at 25 °C, In methanol 390, ethanol 230, chloroform 63, acetone,dimethylformamide, cyclohexanone, hexane, dioxane <10 (all in g/kg, 25 °C) | |
| Record name | Dikegulac sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... A growth regulator, dikegulac (2,3:4,6 di-o-isopropylidine-2-keto-L-gulonate) inhibits amino acid incorporation into proteins. Using Solanum nigrum suspension cultures, it was found that dikegulac rapidly inhibits amino acid uptake into cells, before inhibiting incorporation, with time points starting at a few minutes, and kinetics that are extrapolated back to time zero. With more rapid kinetics, this compound induces leakage of a preloaded dye. The rate of leakage was less with stationary cells in suspension, reiterating that they are more resistant to the effects of this compound. At the concentrations used, the first effect of dikegulac (or one very close to the first effect) is probably on the cell membrane. | |
| Record name | Dikegulac sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White powder | |
CAS No. |
52508-35-7 | |
| Record name | Dikegulac-sodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052508357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dikegulac sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,3:4,6-di-O-isopropylidene-α-L-xylo-2-hexulofuranosonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIKEGULAC-SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M4815901H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dikegulac sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>300 °C | |
| Record name | Dikegulac sodium | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dikegulac sodium primarily acts by disrupting apical dominance in plants. [] It inhibits the growth of the main stem by affecting meristematic cells in the shoot apex, leading to shorter plants. [] This, in turn, encourages the growth of lateral branches, resulting in bushier and more compact plants. [, ]
A: The effect of dikegulac sodium on flowering varies across species. In some cases, it delays flowering, [, ] while in others, it can promote flowering or increase the number of flowers. [, ] For example, in red firespike, dikegulac sodium increased flower number but delayed flowering, while in cucumber, it promoted both flowering and fruit setting. [, ]
A: Dikegulac sodium can cause phytotoxicity in some species, particularly at higher concentrations. [, , ] Common symptoms include interveinal chlorosis, leaf bleaching, and reduced plant growth. [, ] These effects are often temporary and depend on the plant species, environmental conditions, and application rate. [, ]
A: The molecular formula of dikegulac sodium is C18H27NaO11. It has a molecular weight of 442.39 g/mol. [, ]
A: While specific spectroscopic data is not provided in the research papers, its chemical structure suggests characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectra. IR would show peaks corresponding to ester, ketone, and hydroxyl functional groups, while NMR would provide information about the carbon and hydrogen environments within the molecule. []
ANone: The research primarily focuses on dikegulac sodium's individual effects. Further research is necessary to determine potential interactions and compatibility with other PGRs in mixtures.
ANone: The research papers primarily focus on the application and effects of dikegulac sodium, with limited information on its stability under various storage conditions. Further research is needed to assess its long-term stability and potential degradation pathways.
A: While the research does not mention specific formulations, it highlights that combining dikegulac sodium with ascorbic acid (DAA) can improve fruit loosening in citrus while minimizing leaf abscission compared to dikegulac sodium alone. []
ANone: The provided research focuses on dikegulac sodium's application in plant science and lacks detailed information regarding its toxicological profile in humans or animals. Further investigation is needed to assess potential risks associated with its use.
ANone: The research primarily focuses on dikegulac sodium's effects on plants with limited information on its environmental fate. Further research is needed to assess its persistence in soil and water, potential for bioaccumulation, and impact on non-target organisms.
ANone: Dikegulac sodium is primarily used as a plant growth regulator to:
- Promote branching and compactness: It is widely used in ornamental plant production to achieve a bushier and more aesthetically pleasing appearance. [, , , , ]
- Control plant height: It helps manage plant size, making them more manageable for shipping and marketing. [, , ]
- Influence flowering: Depending on the species, it can delay flowering, increase flower number, or promote earlier flowering. [, ]
- Reduce fruit set: It can be used to manage fruit production in certain tree species, such as sweetgum. []
A: Yes, significant variations in response to dikegulac sodium exist across species and even cultivars. [, , , , ] Some species show pronounced branching and height reduction, while others may exhibit minimal response or even phytotoxicity. [, ] This highlights the importance of conducting species-specific trials to determine optimal application rates and timings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


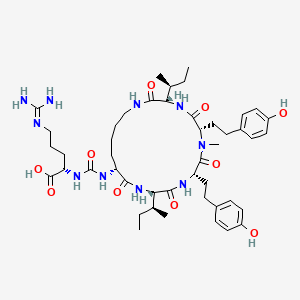


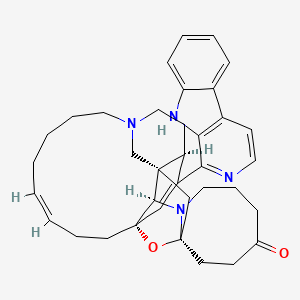
![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)
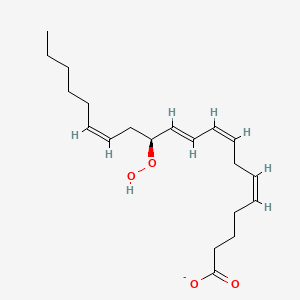
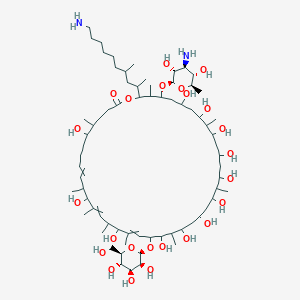

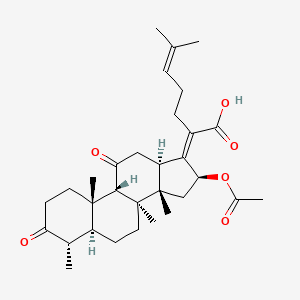
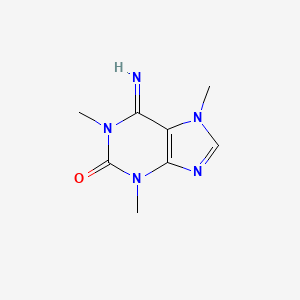
![Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B1259966.png)

![(3S,8S,9S,10R,13R,14S,17R)-6-fluoro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259969.png)
